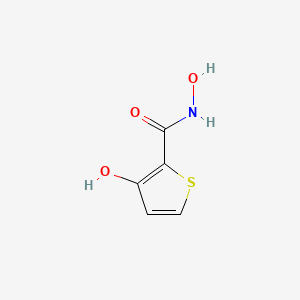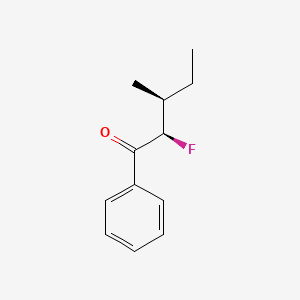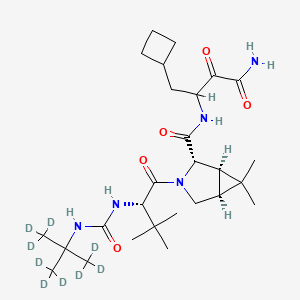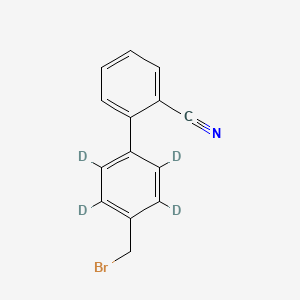
Ethyl (2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate
Description
Ethyl (2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate is a chemical compound . It is also known as Carbamic acid, (P-((cyclohexylcarbamoyl)sulfamoyl)phenethyl)-, ethyl ester . The CAS number for this compound is 13554-93-3.
Synthesis Analysis
The synthesis of carbamates like Ethyl (2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate can be achieved through carbamoylation . A carbamic acid intermediate, derived from the arylamine starting material and CO2 in the presence of DBU, is dehydrated by activated sulfonium reagents to generate the corresponding isocyanate . This method exhibits a broad functional-group tolerance .Molecular Structure Analysis
The molecular formula of Ethyl (2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate is C18H27N3O5S . It has a molecular weight of 397.49 .Scientific Research Applications
Antimicrobial Activity : Novel hybrids of sulfonamide carbamates, including those related to Ethyl (2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate, have been synthesized and evaluated for their antimicrobial activities. Some derivatives exhibited significant activity against tested bacteria (Hussein, 2018).
Corrosion Inhibition : Ethyl (2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media. These compounds demonstrated moderate corrosion inhibition efficiency (El-Shamy et al., 2016).
Crystallography and Molecular Structure : Studies on ethyl carbamate derivatives, closely related to the compound , have detailed their crystal structures, revealing insights into their molecular configurations and interactions (Garden et al., 2007).
Carcinogenic Contaminant in Alcoholic Beverages : Ethyl carbamate, a related compound, has been identified as a contaminant in various alcoholic beverages and studied for its formation and prevention methods (Taki et al., 1992).
Pesticide Studies : Certain carbamates, including ethyl carbamate derivatives, have been studied for their effects on mitosis, adding to the understanding of pesticide impacts (Amer, 1965).
Chemical Synthesis and Reactions : Ethyl carbamate and its derivatives have been involved in various chemical synthesis and reaction studies, demonstrating their utility in organic chemistry (Ozaki & Tamaki, 1978).
Carcinogenicity Assessment : Ethyl carbamate, a closely related compound, has been assessed for its carcinogenicity, particularly in the context of its presence in fermented foods and beverages (Baan et al., 2007).
Anti-inflammatory Compound Synthesis : Ethyl carbamate derivatives have been synthesized and evaluated for potential use as anti-inflammatory agents (Lloret et al., 2009).
Detection in Food and Beverages : Methods for detecting ethyl carbamate, a related compound, in various food and beverage matrices have been developed, highlighting its importance in food safety (Luo et al., 2017).
Toxicity and Mitigation Strategies : The toxic effects of ethyl carbamate, its formation, metabolism, and strategies for mitigation in food products have been extensively reviewed (Gowd et al., 2018).
properties
IUPAC Name |
ethyl N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-2-26-18(23)19-13-12-14-8-10-16(11-9-14)27(24,25)21-17(22)20-15-6-4-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,19,23)(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJHHAAHXNZKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159461 | |
| Record name | Ethyl (2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate | |
CAS RN |
13554-93-3 | |
| Record name | Ethyl (2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013554933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL (2-(4-((CYCLOHEXYLCARBAMOYL)SULFAMOYL)PHENYL)ETHYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005K9R2XVJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



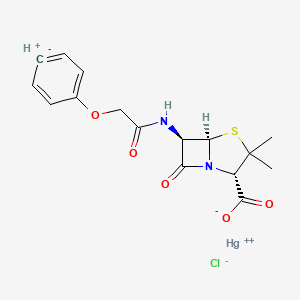
![7-Chloro-3-isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B585493.png)

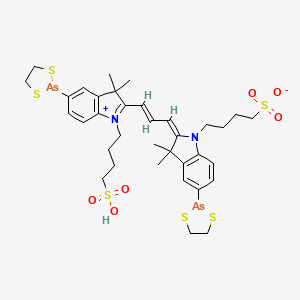

![4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide](/img/structure/B585500.png)
